An In-depth Technical Guide to the Discovery and Synthesis of ER Ligand-6
An In-depth Technical Guide to the Discovery and Synthesis of ER Ligand-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of ER Ligand-6, a key component in the development of targeted therapies for estrogen receptor (ER)-positive cancers. ER Ligand-6 serves as the ER-targeting warhead in the Proteolysis Targeting Chimera (PROTAC), ER Degrader-14. This document details the chemical synthesis of ER Ligand-6, presents its biological activity through quantitative data, and outlines the experimental protocols for its characterization. Furthermore, it visualizes the intricate signaling pathways modulated by estrogen receptors and the mechanism of action for ER-targeting PROTACs, offering a valuable resource for researchers in oncology and medicinal chemistry.
Introduction to Estrogen Receptor Ligands and Targeted Protein Degradation
The estrogen receptor (ER) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of a majority of breast cancers. Consequently, targeting the ER has been a cornerstone of endocrine therapy for decades. Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs) have been instrumental in the management of ER-positive breast cancer. However, the emergence of resistance, often driven by mutations in the ER ligand-binding domain, necessitates the development of novel therapeutic strategies.
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a promising alternative to traditional inhibition. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. An ER-targeting PROTAC typically consists of a ligand that binds to the ER, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide focuses on a specific ER-targeting ligand, designated ER Ligand-6, which is a critical component of the PROTAC ER Degrader-14.
Discovery and Synthesis of ER Ligand-6
Identification of ER Ligand-6
ER Ligand-6 (MCE HY-170341) is the estrogen receptor-targeting moiety of the PROTAC ER Degrader-14 (MCE HY-170340). Its chemical structure and synthesis are detailed in U.S. Patent US10800770B1, which describes a series of chroman derivatives with estrogen receptor degradation activity. ER Ligand-6 is a potent binder to the estrogen receptor, enabling its use as a warhead in PROTAC constructs.
Chemical Structure:
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Systematic Name: (2S,4R)-4-(4-fluorophenyl)-2-methyl-2-(((S)-1-(5-((S)-2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)pentanoyl)piperidin-4-yl)oxy)chroman-6-ol
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Molecular Formula: C₂₉H₃₂FNO₄
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Molecular Weight: 477.57 g/mol
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CAS Number: 2504914-79-6
Synthesis of ER Ligand-6
The synthesis of ER Ligand-6, a chroman derivative, is a multi-step process that involves the construction of the core chroman scaffold followed by functionalization. While the full synthetic route is proprietary and detailed within patent literature, a generalizable synthetic approach for similar chroman-based SERMs often involves the following key steps:
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Synthesis of the Chroman Core: This is typically achieved through a multi-component reaction, such as a Prins-type cyclization or an oxa-Michael addition, to construct the dihydropyran ring fused to a benzene (B151609) ring.
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Introduction of Functional Groups: Key functional groups, such as hydroxyl and phenyl moieties, are introduced at specific positions on the chroman ring to ensure optimal binding to the estrogen receptor.
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Stereoselective Synthesis: The stereochemistry at the chiral centers of the chroman ring is crucial for high-affinity binding to the ER. Asymmetric synthesis or chiral resolution techniques are employed to obtain the desired stereoisomer.
A representative synthetic scheme for a chroman-4-one, a common precursor to chroman-based ligands, involves the base-catalyzed condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.
Biological Activity and Data Presentation
The biological activity of ER Ligand-6 is characterized by its binding affinity to the estrogen receptor and its ability to induce the degradation of the receptor when incorporated into a PROTAC. The following tables summarize the quantitative data for ER Ligand-6 and the corresponding PROTAC, ER Degrader-14.
| Compound | Assay | Cell Line | Parameter | Value |
| ER Ligand-6 (as part of a PROTAC) | ER Binding Affinity | Not Specified | Kᵢ | Potent binding (specific value not publicly disclosed) |
| ER Degrader-14 | ERα Degradation | MCF-7 | DC₅₀ | < 5 µM[1] |
| ER Degrader-14 | Cell Proliferation | MCF-7 | IC₅₀ | 6.106 µM[1] |
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Experimental Protocols
Competitive Radioligand Binding Assay for Estrogen Receptor
This protocol is adapted from established methods to determine the relative binding affinity of a test compound for the estrogen receptor.[2]
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Materials:
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Rat uterine cytosol (source of ER) prepared from ovariectomized rats.
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TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
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[³H]-17β-estradiol (radioligand).
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Unlabeled 17β-estradiol (for non-specific binding and standard curve).
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Test compound (ER Ligand-6).
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Scintillation cocktail and counter.
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Procedure:
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Cytosol Preparation: Homogenize uterine tissue from ovariectomized rats in ice-cold TEDG buffer. Centrifuge to pellet the nuclear fraction, and then ultracentrifuge the supernatant to obtain the cytosol containing the ER.[3]
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Assay Setup: In assay tubes, combine a fixed amount of uterine cytosol (e.g., 50-100 µg protein), a single concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and increasing concentrations of the test compound.[3]
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Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
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Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.
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Quantification: Add scintillation cocktail to the bound fraction and measure the radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ can then be calculated using the Cheng-Prusoff equation.
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Western Blot Analysis of ERα Degradation
This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with an ER-targeting PROTAC.[4]
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Materials:
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ER-positive breast cancer cells (e.g., MCF-7).
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ER Degrader-14.
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DMSO (vehicle control).
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RIPA lysis buffer with protease inhibitors.
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BCA protein assay kit.
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Primary antibodies: anti-ERα, anti-β-actin (loading control).
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HRP-conjugated secondary antibody.
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ECL Western Blotting Substrate.
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Procedure:
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Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat the cells with various concentrations of ER Degrader-14 or DMSO for a specified time (e.g., 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[4]
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk in TBST for 1 hour.
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Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL detection system.
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Analysis: Quantify the band intensities and normalize the ERα signal to the loading control (β-actin) to determine the percentage of ERα degradation.
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MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the effect of ER ligands on the proliferation of estrogen-sensitive MCF-7 breast cancer cells.
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Materials:
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MCF-7 cells.
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Phenol red-free culture medium supplemented with charcoal-stripped fetal bovine serum.
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ER Ligand-6 or ER Degrader-14.
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Cell viability reagent (e.g., MTT, CellTiter-Glo®).
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Procedure:
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Cell Seeding: Seed MCF-7 cells in a 96-well plate at a low density (e.g., 3,000 cells/well) in the hormone-deprived medium.
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Treatment: After 24 hours, treat the cells with a serial dilution of the test compound.
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Incubation: Incubate the cells for 6-7 days, allowing for cell proliferation.
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Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.
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Data Analysis: Calculate the cell proliferation as a percentage of the vehicle-treated control and determine the IC₅₀ or EC₅₀ value.
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Conclusion
ER Ligand-6 represents a potent chroman-based scaffold for targeting the estrogen receptor. Its incorporation into PROTAC ER Degrader-14 demonstrates the potential of targeted protein degradation as a therapeutic strategy for ER-positive breast cancer. This guide provides a foundational resource for researchers, offering insights into the synthesis, biological activity, and characterization of this important class of molecules. The detailed protocols and visual representations of the underlying biological processes aim to facilitate further research and development in the field of targeted cancer therapies.
